molecular formula C4H7FO4S B2552326 Methyl 3-(fluorosulfonyl)propanoate CAS No. 1934437-67-8

Methyl 3-(fluorosulfonyl)propanoate

Cat. No. B2552326
CAS RN: 1934437-67-8
M. Wt: 170.15
InChI Key: ALGLDWYOBOXXKT-UHFFFAOYSA-N
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Description

Methyl 3-(fluorosulfonyl)propanoate is a chemical compound with the molecular formula C4H7FO4S . It has a molecular weight of 170.16 .


Synthesis Analysis

The synthesis of similar compounds, such as sulfonyl fluorides, has been achieved through direct fluorosulfonylation with fluorosulfonyl radicals . This method has been found to be concise and efficient . Another method involves the esterification of propanoic acid with methanol in the presence of a sulfuric acid catalyst, followed by the reduction of the resulting methyl propanoate with sodium using ethylene glycol as a solvent .


Molecular Structure Analysis

The molecular structure of Methyl 3-(fluorosulfonyl)propanoate consists of 4 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, 4 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

Sulfonyl fluorides, which are similar to Methyl 3-(fluorosulfonyl)propanoate, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .

Scientific Research Applications

Synthesis and Derivatives

Synthetic Routes and Derivatives : Methyl 3-(fluorosulfonyl)propanoate is pivotal in synthesizing a range of derivatives, such as 3-(phenylsulfonimidoyl)propanoate. Key strategies for imination include using O-(mesitylsulfonyl)hydroxylamine and iminoiodane reagents, with N-Boc-protected amino acid coupling yielding pseudo-dipeptides exhibiting intriguing conformational properties and potential for intramolecular H-bonds, except in the proline derivative (Tye & Skinner, 2002).

Thermodynamic and Molecular Interactions

Ionic Liquids and Binary Systems : The compound forms the basis of novel binary systems of ionic liquids, which have been studied for their thermodynamic properties, excess properties, and molecular interactions. Properties such as densities, electrical conductivities, dynamic viscosities, and surface tensions of these systems exhibit significant temperature dependence. These studies provide insights into molecular interactions, specifically the formation of hydrogen bonds between components (Zhang et al., 2018).

Applications in Energy Storage and Transfer

Ionogel-Based Solid-State Supercapacitor : Utilization in the creation of ionogel-based solid-state supercapacitors has been explored, showcasing a high ionic conductivity over a wide temperature range. This development indicates the potential of methyl 3-(fluorosulfonyl)propanoate derivatives in energy storage technologies and the creation of flexible, non-toxic devices (Nègre et al., 2016).

Aluminum Current Collector Corrosion/Passivation : In lithium-ion batteries, the compound is relevant to the corrosion/passivation behavior of aluminum foil used as the positive current collector. Understanding the interaction with FSI anion and the role of additives like LiPF6 offers insights into improving the rate capability and longevity of batteries (Cho et al., 2012).

Structural and UV Studies

Uracil Derivatives Synthesis and Characterization : Methyl 3-(fluorosulfonyl)propanoate is integral in synthesizing and characterizing uracil derivatives, providing insights into crystal structures, thermal stabilities, and interactions with DNA. These studies highlight the potential biomedical applications of these derivatives, including drug design and DNA interaction studies (Yao et al., 2013).

Polymer Synthesis and Modification

Polymer Synthesis and Modification : It's used in synthesizing and modifying polymers like poly(α-methyl styrene), indicating its role in advancing materials science, especially in creating novel polyelectrolytes with controlled ion exchange capacity, potentially impacting various industrial and technological sectors (Ni et al., 2006).

Mechanism of Action

While the specific mechanism of action for Methyl 3-(fluorosulfonyl)propanoate is not mentioned in the search results, similar compounds such as esters undergo Claisen Condensation reactions . In these reactions, one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .

Safety and Hazards

While specific safety and hazard information for Methyl 3-(fluorosulfonyl)propanoate was not found, it is generally recommended to ensure adequate ventilation, avoid contact with skin, eyes or clothing, and avoid ingestion and inhalation when handling similar chemical compounds .

Future Directions

Sulfonyl fluorides, which are structurally similar to Methyl 3-(fluorosulfonyl)propanoate, have found widespread applications in various fields . The direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides, indicating potential future directions in the synthesis of similar compounds .

properties

IUPAC Name

methyl 3-fluorosulfonylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO4S/c1-9-4(6)2-3-10(5,7)8/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGLDWYOBOXXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(fluorosulfonyl)propanoate

CAS RN

1934437-67-8
Record name methyl 3-(fluorosulfonyl)propanoate
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